Cas no 2386647-23-8 (3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(pyrimidin-5-yl)amino)propanoic acid)

3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(pyrimidin-5-yl)amino)propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis and bioconjugation applications. The compound features a pyrimidin-5-yl group linked via a carbamate spacer, offering selective reactivity for nucleophilic substitution or metal-catalyzed coupling reactions. Its Fmoc-protected α-amino group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, enabling controlled deprotection under mild basic conditions. The carboxylic acid terminus allows further functionalization or incorporation into peptide backbones. This reagent is particularly useful in medicinal chemistry and materials science for introducing heterocyclic motifs with precision. Its stability under typical SPPS conditions and orthogonal reactivity make it a valuable building block for complex molecular architectures.
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(pyrimidin-5-yl)amino)propanoic acid structure
2386647-23-8 structure
商品名:3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(pyrimidin-5-yl)amino)propanoic acid
CAS番号:2386647-23-8
MF:C22H19N3O4
メガワット:389.403965234756
CID:5853551
PubChem ID:165891375

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(pyrimidin-5-yl)amino)propanoic acid 化学的及び物理的性質

名前と識別子

    • EN300-6737624
    • 2386647-23-8
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(pyrimidin-5-yl)amino)propanoic acid
    • インチ: 1S/C22H19N3O4/c26-21(27)9-10-25(15-11-23-14-24-12-15)22(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,11-12,14,20H,9-10,13H2,(H,26,27)
    • InChIKey: JRUYBVLIHQZHPC-UHFFFAOYSA-N
    • ほほえんだ: O(C(N(C1=CN=CN=C1)CCC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 389.13755610g/mol
  • どういたいしつりょう: 389.13755610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 29
  • 回転可能化学結合数: 7
  • 複雑さ: 558
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 92.6Ų

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(pyrimidin-5-yl)amino)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6737624-1.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(pyrimidin-5-yl)amino)propanoic acid
2386647-23-8 95.0%
1.0g
$1586.0 2025-03-13
Enamine
EN300-6737624-0.25g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(pyrimidin-5-yl)amino)propanoic acid
2386647-23-8 95.0%
0.25g
$1459.0 2025-03-13
Enamine
EN300-6737624-0.05g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(pyrimidin-5-yl)amino)propanoic acid
2386647-23-8 95.0%
0.05g
$1332.0 2025-03-13
Enamine
EN300-6737624-0.5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(pyrimidin-5-yl)amino)propanoic acid
2386647-23-8 95.0%
0.5g
$1522.0 2025-03-13
Enamine
EN300-6737624-0.1g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(pyrimidin-5-yl)amino)propanoic acid
2386647-23-8 95.0%
0.1g
$1396.0 2025-03-13
Enamine
EN300-6737624-5.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(pyrimidin-5-yl)amino)propanoic acid
2386647-23-8 95.0%
5.0g
$4599.0 2025-03-13
Enamine
EN300-6737624-10.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(pyrimidin-5-yl)amino)propanoic acid
2386647-23-8 95.0%
10.0g
$6819.0 2025-03-13
Enamine
EN300-6737624-2.5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(pyrimidin-5-yl)amino)propanoic acid
2386647-23-8 95.0%
2.5g
$3110.0 2025-03-13

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(pyrimidin-5-yl)amino)propanoic acid 関連文献

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(pyrimidin-5-yl)amino)propanoic acidに関する追加情報

Introduction to 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(pyrimidin-5-yl)amino)propanoic Acid (CAS No. 2386647-23-8)

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(pyrimidin-5-yl)amino)propanoic acid, with the CAS number 2386647-23-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural complexity of this molecule, featuring a pyrimidin-5-yl moiety and a fluoren-9-yl substituent, contributes to its unique chemical properties and potential therapeutic applications.

The fluoren-9-yl group in the molecular structure of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(pyrimidin-5-yl)amino)propanoic acid plays a crucial role in enhancing the compound's solubility and stability. This feature is particularly important in pharmaceutical applications, where the bioavailability and shelf life of active ingredients are critical factors. The presence of the pyrimidin-5-yl group also suggests potential interactions with biological targets, such as enzymes and receptors, which are essential for drug development.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced biological activity and reduced side effects. 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(pyrimidin-5-yl)amino)propanoic acid has emerged as a promising candidate in this context. Its unique structural features have led to investigations into its potential use as an intermediate in the synthesis of more complex pharmacophores. The compound's ability to modulate biological pathways makes it an attractive scaffold for further derivatization and optimization.

The pharmaceutical industry has been increasingly interested in exploring the therapeutic potential of molecules that incorporate fluorene derivatives. The fluorene scaffold is known for its ability to enhance the binding affinity and selectivity of drug candidates. In particular, the methoxy carbonyl group in the structure of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(pyrimidin-5-yl)amino)propanoic acid provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific applications.

One of the most exciting aspects of this compound is its potential application in oncology research. Pyrimidine derivatives are well-known for their role in inhibiting key enzymes involved in cancer cell proliferation. By incorporating a pyrimidinyl group into the molecular structure, researchers aim to develop drugs that can selectively target cancer cells while minimizing toxicity to healthy tissues. The fluorenyl moiety further enhances this potential by improving the compound's pharmacokinetic properties.

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(pyrimidin-5-yIAMINO)propanoic acid involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has been instrumental in achieving the desired molecular architecture. These methods not only improve efficiency but also allow for greater flexibility in modifying the compound's structure.

In addition to its pharmaceutical applications, 3-(I{[(9H-fluoren-I9-yI)methoxy]carbonyI}((pyrimidin-I5-yI)amino}propanoic acid has shown promise in other areas of research, such as materials science and chemical biology. Its unique structural features make it a valuable tool for studying protein-ligand interactions and developing new analytical methods. The compound's ability to act as a probe for biological processes underscores its versatility and importance in scientific research.

The development of novel drug candidates often involves extensive computational modeling and experimental validation. In the case of 3-(I{[(9H-fluoren-I9-yI)methoxy]carbonyI}((pyrimidin-I5-yI)amino}propanoic acid, researchers have utilized computational techniques to predict its binding affinity to various biological targets. These predictions have been validated through experimental studies, providing strong evidence for its potential therapeutic applications.

The future prospects of 3-(I{[(9H-fluoren-I9-yI)methoxy]carbonyI}((pyrimidin-I5-yI)amino}propanoic acid are bright, with ongoing research aimed at further optimizing its properties and expanding its applications. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in developing new treatments for various diseases. The combination of innovative chemistry and interdisciplinary collaboration will be key to unlocking their full potential.

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